2-(Trimethylsiloxy)-1,3-butadiene
Overview
Description
2-(Trimethylsiloxy)-1,3-butadiene is an organic compound characterized by the presence of a trimethylsiloxy group attached to a butadiene backbone. This compound is notable for its unique chemical properties, which make it valuable in various synthetic applications. The trimethylsiloxy group enhances the stability and reactivity of the butadiene moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsiloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
1,3-Butadiene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium or platinum complexes can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsiloxy)-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Butadiene Derivatives: From reduction reactions.
Functionalized Butadienes: From substitution reactions.
Scientific Research Applications
2-(Trimethylsiloxy)-1,3-butadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsiloxy)-1,3-butadiene involves the activation of the butadiene moiety by the trimethylsiloxy group. This activation facilitates various chemical transformations, including cycloaddition reactions and polymerizations. The trimethylsiloxy group acts as a protecting group, stabilizing reactive intermediates and allowing for selective reactions.
Comparison with Similar Compounds
- 2-(Trimethylsiloxy)furan
- 2-(Trimethylsiloxy)propene
- 2-(Trimethylsiloxy)ethene
Comparison: 2-(Trimethylsiloxy)-1,3-butadiene is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other trimethylsiloxy-substituted compounds. Its ability to undergo Diels-Alder reactions and other cycloadditions sets it apart from similar compounds, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
buta-1,3-dien-2-yloxy(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPBVRQZQYKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339225 | |
Record name | 2-(trimethylsiloxy)-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38053-91-7 | |
Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(trimethylsiloxy)-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Trimethylsiloxy)-1,3-butadiene in organic synthesis?
A1: this compound acts as a versatile building block, particularly in Diels-Alder reactions. Its structure allows it to readily react with various dienophiles, leading to the formation of six-membered rings, a fundamental motif in many organic molecules. [][2][6] This is particularly useful for synthesizing complex natural products and pharmaceuticals.
Q2: The provided research highlights the use of Lewis acids with this compound. Why is this combination significant?
A2: Lewis acids like Ytterbium(III) triflate (Yb(OTf)3) and Butyltin triflate (Bu2BOTf) catalyze the conversion of Diels-Alder adducts derived from this compound into valuable 2-cyclohexenones. [] This transformation is highly valuable in synthesizing a wide range of organic compounds, including those with potential medicinal value.
Q3: Can you provide spectroscopic data for this compound?
A3: While the provided abstracts don't offer detailed spectroscopic data, this compound is known to exhibit characteristic signals in various spectroscopic techniques:
- 1H NMR: A distinct singlet for the trimethylsilyl group (SiMe3) appears around 0 ppm. Additionally, signals corresponding to the butadiene protons are observed in the expected range. []
Q4: Are there any large-scale synthesis methods available for this compound?
A4: Yes, researchers have developed improved large-scale synthesis protocols for this compound. [] These advancements enable its production in quantities suitable for industrial applications, further highlighting its significance in chemical manufacturing.
Q5: Has this compound been employed in the synthesis of biologically relevant molecules?
A5: Absolutely! this compound plays a key role in synthesizing various heterocyclic compounds. For instance, it has been utilized in synthesizing nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates, which have shown potential as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. [] This enzyme is crucial for DNA synthesis, making these compounds promising candidates for developing novel anti-parasitic and anti-cancer drugs.
Q6: What are the safety considerations associated with handling this compound?
A6: this compound is moisture-sensitive and can decompose upon contact with water, especially under acidic conditions. [] Proper laboratory procedures, including handling under inert atmosphere and using dry solvents, are essential to prevent degradation. Additionally, like many organic reagents, it's advisable to handle it with care and wear appropriate personal protective equipment to minimize exposure risks.
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